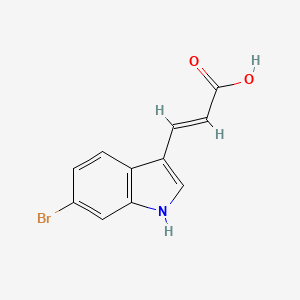
1-O-Aminobutyl-9-tetrahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Aminobutyl-9-tetrahydrocannabinol is a synthetic derivative of tetrahydrocannabinol, the primary psychoactive component found in the Cannabis sativa plant. This compound is characterized by the presence of an aminobutyl group attached to the tetrahydrocannabinol structure, which potentially alters its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Aminobutyl-9-tetrahydrocannabinol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrocannabinol, which is extracted from Cannabis sativa or synthesized through established chemical methods.
Functionalization: The hydroxyl group at the first position of tetrahydrocannabinol is converted into a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The leaving group is then displaced by an aminobutyl group through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of tetrahydrocannabinol from Cannabis sativa.
Chemical Modification: Conversion of tetrahydrocannabinol to this compound using automated reactors and continuous flow systems.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-O-Aminobutyl-9-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: The aminobutyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Forms: Formation of fully saturated derivatives.
Substituted Derivatives: Formation of various substituted tetrahydrocannabinol analogs.
科学研究应用
1-O-Aminobutyl-9-tetrahydrocannabinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel tetrahydrocannabinol derivatives.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 1-O-Aminobutyl-9-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. The compound binds to these receptors, modulating the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid. This interaction leads to various physiological effects, including pain relief, anti-inflammatory responses, and modulation of mood and cognition.
相似化合物的比较
Δ9-Tetrahydrocannabinol: The primary psychoactive component of Cannabis sativa.
Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic effects.
Δ8-Tetrahydrocannabinol: An isomer of Δ9-tetrahydrocannabinol with similar but less potent effects.
Uniqueness: 1-O-Aminobutyl-9-tetrahydrocannabinol is unique due to the presence of the aminobutyl group, which may enhance its binding affinity to cannabinoid receptors and alter its pharmacokinetic properties. This modification potentially leads to distinct therapeutic effects and applications compared to other cannabinoids.
属性
CAS 编号 |
129258-51-1 |
|---|---|
分子式 |
C25H39NO2 |
分子量 |
0 |
同义词 |
1-O-Aminobutyl-9-tetrahydrocannabinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3aS,4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B1179468.png)
